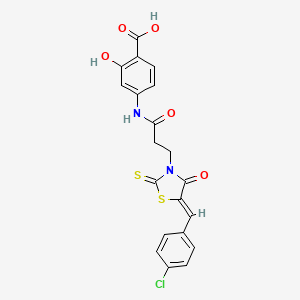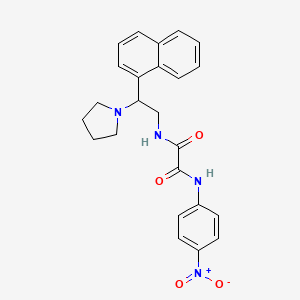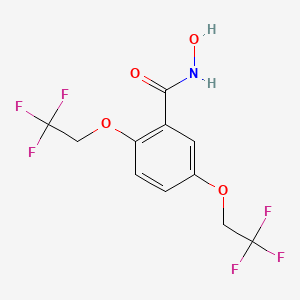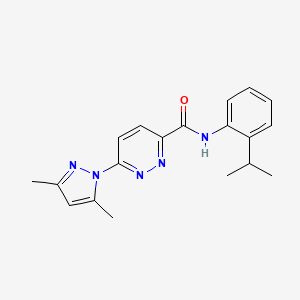
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)butanamide, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPPB is a pyrrolidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Medicinal Applications
Activated Anilide in Heterocyclic Synthesis : A study by Hafiz, Ramiz, and Sarhan (2011) explored the synthesis of new dihydropyridines, butanamide derivatives, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine. These compounds, confirmed through elementary analysis and spectroscopy, highlight the role of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Hafiz, Ramiz, & Sarhan, 2011).
Microwave-Assisted Synthesis and Biological Evaluation : Deohate and Palaspagar (2020) reported the microwave-assisted cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides, leading to pyrimidine-linked pyrazole heterocyclics. These compounds were evaluated for their insecticidal and antibacterial potential, indicating the compound's relevance in developing bioactive heterocyclics (Deohate & Palaspagar, 2020).
Neuroprotective Agents for Alzheimer's Disease : A series of N-acylaminophenothiazines, derived from related compounds, were investigated by González-Muñoz et al. (2011) for their neuroprotective properties. These compounds showed selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and potential for treating Alzheimer's disease (González-Muñoz et al., 2011).
Antimicrobial Heterocycles : Darwish, Kheder, and Farag (2010) described the synthesis of new pyridine-based heterocycles with antimicrobial evaluation, demonstrating moderate activity. This work underscores the compound's utility in generating bioactive molecules with potential therapeutic applications (Darwish, Kheder, & Farag, 2010).
Chemical Synthesis and Material Science
- Synthesis of Polymeric Materials : Liaw, Huang, and Chen (2006) explored the synthesis of fluorinated polyamides, polyimides, and poly(amide-imide)s based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units. This research highlights the application of similar compounds in synthesizing high-performance materials with exceptional solubility, thermal stability, and mechanical properties (Liaw, Huang, & Chen, 2006).
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-15(2,3)10-14(19)17-12-7-9-18(11-12)13-6-4-5-8-16-13/h4-6,8,12H,7,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZPTKCSWZTCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCN(C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-methyl 3-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2651994.png)
![4-[2-(4-Tert-butylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2651995.png)


![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride](/img/structure/B2652003.png)



![2-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2652007.png)
![1-Cyclopropyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2652008.png)
![N-({2-[(benzyloxy)methyl]phenyl}methyl)-2-chloroacetamide](/img/structure/B2652010.png)